4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride
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Overview
Description
4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride is an organic compound with a complex structure, characterized by the presence of benzoyl chloride groups attached to a phenylenebis(dichloromethylene) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride typically involves the reaction of 4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous bases under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: Carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Scientific Research Applications
4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atoms are susceptible to attack by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[1,4-Phenylenebis(oxy)]dibenzaldehyde
- 4,4’-[1,4-Phenylenebis(methylene)]dibenzoyl chloride
Uniqueness
4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride is unique due to its dichloromethylene groups, which impart distinct reactivity compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
63069-01-2 |
---|---|
Molecular Formula |
C22H12Cl6O2 |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
4-[[4-[(4-carbonochloridoylphenyl)-dichloromethyl]phenyl]-dichloromethyl]benzoyl chloride |
InChI |
InChI=1S/C22H12Cl6O2/c23-19(29)13-1-5-15(6-2-13)21(25,26)17-9-11-18(12-10-17)22(27,28)16-7-3-14(4-8-16)20(24)30/h1-12H |
InChI Key |
UDCNOIGVPXRMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C(C2=CC=C(C=C2)C(C3=CC=C(C=C3)C(=O)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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